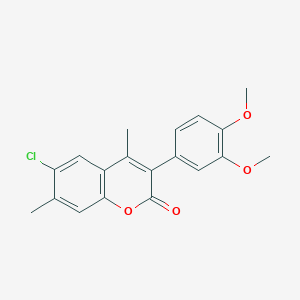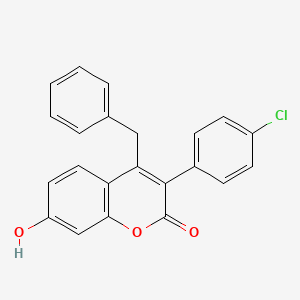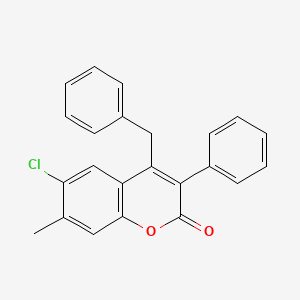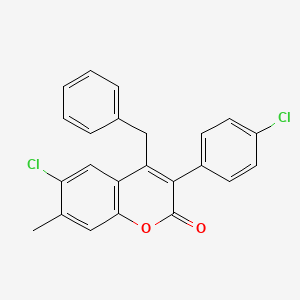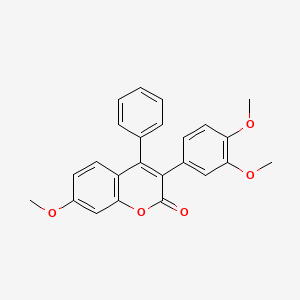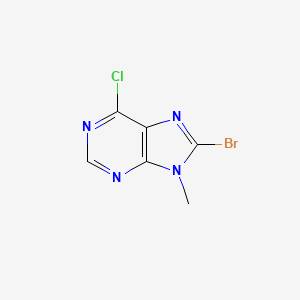
8-溴-6-氯-9-甲基-9H-嘌呤
描述
8-Bromo-6-chloro-9-methyl-9H-purine is a chemical compound with the molecular formula C6H4BrClN4 . It has a molecular weight of 247.48 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-chloro-9-methyl-9H-purine consists of a purine core, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . This compound is substituted at the 8th position with a bromine atom, at the 6th position with a chlorine atom, and at the 9th position with a methyl group .Physical and Chemical Properties Analysis
8-Bromo-6-chloro-9-methyl-9H-purine is a pale-yellow to yellow-brown solid . It has a molecular weight of 247.48 . The compound’s InChI code is 1S/C6H4BrClN4/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3 .科学研究应用
抗病毒和抗菌应用
8-溴-6-氯-9-甲基-9H-嘌呤及其类似物已被探索其在抗病毒和抗菌应用中的潜力。研究表明,该化合物的某些类似物对 1B 型鼻病毒和甲型流感病毒表现出显着的活性。例如,8-溴类似物对鼻病毒表现出显着的活性,IC50 值表明其效力 (Kelley、Linn 和 Selway,1991 年)。此外,该化合物的衍生物已被合成并测试其抑制结核分枝杆菌生长的能力,展示了它们在抗分枝杆菌应用中的潜力 (Braendvang 和 Gundersen,2007 年)。这些研究突出了该化合物在治疗各种病毒和细菌感染中的潜在用途。
在癌症研究中的潜力
探索 8-溴-6-氯-9-甲基-9H-嘌呤衍生物在癌症研究中的应用一直是一个感兴趣的话题。例如,已经筛选了由类似结构合成的化合物以了解其抗肿瘤活性,尽管结果显示出不同程度的疗效 (El-bayouki、Basyouni、El-Din 和 Habeeb,1994 年)。这表明在抗癌药物的开发中进一步研究的潜在途径。
化学合成和配体结合
该化合物还因其在化学合成过程中的用途和作为金属离子的配体而被研究。例如,已经探索了它与铂化合物的相互作用,表明它可以利用核碱骨架的 N 供体原子形成配位键 (Brackemeyer、Hervé、Schulte to Brinke、Jahnke 和 Hahn,2014 年)。此外,其在区域选择性交叉偶联反应中的作用也已得到研究,提供了对其在有机合成中的用途的见解 (Hocek、Hocková 和 Dvořáková,2004 年)。
在核苷类似物合成中的应用
8-溴-6-氯-9-甲基-9H-嘌呤衍生物已用于核苷类似物的合成。这些类似物在抗病毒和抗癌治疗的开发中至关重要。例如,涉及该化合物的合成过程已导致产生各种具有潜在生物活性的核苷类似物 (Robins 和 Hatfield,1982 年)。
属性
IUPAC Name |
8-bromo-6-chloro-9-methylpurine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-12-5-3(11-6(12)7)4(8)9-2-10-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTBOYSKNOPAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
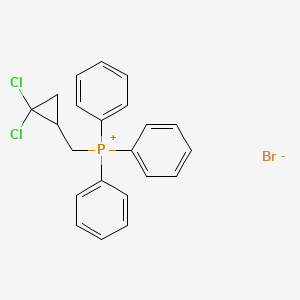
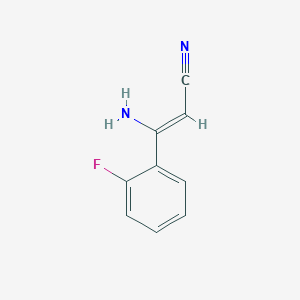
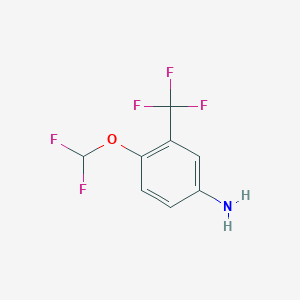

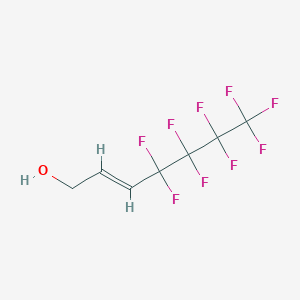
![4-[(4-Chlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043039.png)

![4-[(2,4-Dichlorophenyl)methyl]-7-methoxy-3-phenylchromen-2-one](/img/structure/B3043041.png)

